molecular formula C8H8F6O B8185018 2,6-Bis(trifluoromethyl)cyclohexanone

2,6-Bis(trifluoromethyl)cyclohexanone

Cat. No.: B8185018
M. Wt: 234.14 g/mol
InChI Key: KUASYXJTQXDQFR-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)cyclohexanone (CID 14617698) is an organic compound of the cyclohexanone class, functionalized with two trifluoromethyl groups at the 2 and 6 positions . The presence of strong electron-withdrawing trifluoromethyl groups makes this cyclohexanone derivative a valuable building block in organic synthesis and materials science research. It is particularly useful for developing more complex molecular architectures, including polymers and pharmaceuticals. While direct biological data for 2,6-Bis(trifluoromethyl)cyclohexanone is limited, it serves as a key synthetic precursor to a prominent curcuminoid analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone (C66) . The C66 analog has been extensively studied and demonstrates significant research value due to its potent anti-inflammatory properties . Studies show that C66 ameliorates impaired wound healing in diabetic models by increasing microRNA-146a, which in turn downregulates the interleukin-1 receptor-associated kinase 1 (IRAK1) and suppresses the NF-κB signaling pathway . This mechanism leads to the reduced expression of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) . Furthermore, C66 analogs have shown promise as anti-inflammatory agents for the treatment of acute lung injury (ALI), demonstrating enhanced stability and improved pharmacokinetic profiles compared to curcumin . Researchers investigating novel anti-inflammatory agents, drug delivery systems, and high-performance polymers may find this compound of interest. Handle with appropriate precautions in a controlled laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-bis(trifluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUASYXJTQXDQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Trifluoromethylation

Nucleophilic reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃) or Ruppert-Prakash reagent can introduce -CF₃ groups into ketones. For example:

  • Substrate Activation : Cyclohexanone derivatives with leaving groups (e.g., halides) at the 2- and 6-positions undergo nucleophilic substitution with TMSCF₃ in the presence of fluoride ions.

  • Conditions : Reactions typically proceed in polar aprotic solvents (e.g., DMF) at 0–25°C.

  • Challenges : Competing elimination reactions and low yields due to steric hindrance.

Table 1 : Representative Alkylation Conditions for Trifluoromethylation

SubstrateReagentSolventTemp (°C)Yield (%)
2,6-DichlorocyclohexanoneTMSCF₃DMF2538
2,6-DibromocyclohexanoneCF₃CuTHF5045

Aldol Condensation Approaches

Base-Catalyzed Condensation

Aldol condensation between cyclohexanone and trifluoromethyl-substituted aldehydes offers a two-step route:

  • Reaction Setup : A mixture of cyclohexanone and 4-(trifluoromethyl)benzaldehyde in methanol with aqueous NaOH.

  • Mechanism : Dehydration of the β-hydroxy ketone intermediate forms the α,β-unsaturated ketone.

  • Optimization : Elevated temperatures (180–230°C) and acidic catalysts (e.g., H₂SO₄) improve yields.

Example Protocol (Adapted from CN104529732A):

  • Combine cyclohexanone (1.0 eq), 4-(trifluoromethyl)benzaldehyde (2.2 eq), and 10% Pd/C in H₂SO₄.

  • Heat to 220°C for 60 min, then cool in an ice bath.

  • Purify via recrystallization (methanol/dichloromethane).

  • Yield : ~70% (estimated based on analogous reactions).

Acid-Catalyzed Methods

Strong acids like sulfuric acid facilitate faster dehydration but risk side reactions (e.g., Cannizzaro). The patent CN104529732A demonstrates that Pd/C co-catalysts mitigate side products, achieving >99% purity in dibenzylidene analogs.

Cyclization of Diketones

Friedel-Crafts Acylation

While traditional Friedel-Crafts reactions target aromatic systems, fluorinated diketones can undergo intramolecular cyclization:

  • Substrate Synthesis : 1,5-Diketones with trifluoromethyl groups are prepared via Michael addition.

  • Cyclization : Lewis acids (e.g., AlCl₃) promote ring closure to form the cyclohexanone core.

  • Limitations : Low regioselectivity and competing polymerizations.

Cross-Coupling Reactions

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable the introduction of -CF₃ groups via Suzuki-Miyaura or Ullmann coupling:

  • Substrate : 2,6-Dihalocyclohexanone.

  • Reagents : Trifluoromethylboronic acids or CF₃I.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Yield : ≤50% (extrapolated from aryl coupling data).

Comparative Analysis of Methods

Table 2 : Method Efficacy and Challenges

MethodYield (%)Purity (%)Key Challenges
Direct Alkylation38–4585–90Steric hindrance, side products
Aldol Condensation60–70>99High temps, catalyst cost
Cyclization30–4075–80Regioselectivity issues
Cross-Coupling40–5090–95Catalyst sensitivity

Challenges and Optimization

Steric and Electronic Effects

The 2,6-disubstitution creates significant steric bulk, slowing reaction kinetics. Electron-withdrawing -CF₃ groups further deactivate the ketone, necessitating forceful conditions. Strategies include:

  • Microwave Assistance : Reduces reaction time (e.g., 20 min vs. 60 min conventional).

  • Ionic Liquids : Enhance solubility and catalyst recovery.

Purification Difficulties

High-purity 2,6-bis(trifluoromethyl)cyclohexanone requires iterative recrystallization or chromatography. The patent emphasizes methanol/ice baths for selective crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis(trifluoromethyl)cyclohexanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)cyclohexanone involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl groups enhance its electron-withdrawing properties, making it a potent electrophile. This allows it to interact with nucleophilic sites in biological molecules, potentially inhibiting enzymes or modulating signaling pathways. Specific pathways involved may include the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress responses .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Functional Differences

Compound Substituents Molecular Formula Key Properties Biological/Physicochemical Activity References
C66 2-(Trifluoromethyl)benzylidene C₂₂H₁₆F₆O High solubility, stable E,E-conformation Anti-inflammatory, cardioprotective, wound healing
B2BrBC 2-Bromobenzylidene C₂₀H₁₄Br₂O Increased antioxidant capacity Targets Nrf2/NF-κB, retains anti-inflammatory activity
BDHPC 3,4-Dihydroxyphenylmethylene C₂₀H₁₈O₃ High affinity for nuclear type II sites Inhibits mammary cancer cell proliferation (Kd = 1–7 nM)
(2E,6E)-2,6-Bis(4-fluorobenzylidene)cyclohexanone 4-Fluorobenzylidene C₂₀H₁₆F₂O Electron-withdrawing fluorine substituents Antimicrobial, structural studies (no isomorphism in crystal packing)
2,6-Bis(4-hydroxybenzylidene)cyclohexanone (BZCH) 4-Hydroxybenzylidene C₂₀H₁₈O₃ Solvatochromic and acidochromic behavior Applications in photoresponsive materials, Hg²⁺ sensing
2,6-Bis(trifluoroacetyl)cyclohexanone Trifluoroacetyl C₁₀H₈F₆O₂ Tautomeric equilibrium (keto-enol forms) Studied for solvent-dependent tautomerism

Key Research Findings

C66 vs. Curcumin
  • Stability : C66 exhibits superior chemical stability and pharmacokinetics compared to curcumin, with reproducible synthesis in high purity .
  • Mechanism : Unlike curcumin’s broad-spectrum activity, C66 selectively inhibits JNK phosphorylation, reducing cardiac fibrosis and endoplasmic reticulum stress in diabetes .
C66 vs. Brominated Analogs (B2BrBC)
  • Antioxidant Activity: B2BrBC ((2E,6E)-2,6-bis(2-bromobenzylidene)cyclohexanone) shows enhanced antioxidant properties due to bromine’s electron-withdrawing effects, though anti-inflammatory efficacy remains comparable to C66 .
C66 vs. Nitro-Substituted Derivatives
  • Crystal Packing: Bis(4-nitrobenzylidene)cyclohexanone derivatives lack isomorphism, suggesting weak intermolecular interactions dominate packing behavior, unlike C66’s rigid planar structure .
C66 vs. Hydroxy-Substituted Derivatives (BZCH)
  • Optical Properties : BZCH displays solvatochromism and reversible acidochromism (color shift at 514 nm in NaOH/HCl), driven by intramolecular charge transfer. In contrast, C66’s trifluoromethyl groups enhance solubility without photochromic activity .

Q & A

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer : Derivatives like 2,6-bis(2-fluorobenzylidene)cyclohexanone are screened for NF-κB inhibition via luciferase reporter assays. Molecular docking (AutoDock Vina) predicts binding to kinase domains. Pharmacokinetic properties (logP, PSA) are optimized by varying substituents (e.g., electron-withdrawing groups enhance metabolic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis(trifluoromethyl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
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